
Methyl 3-cyano-4-propoxybenzoate
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Overview
Description
Methyl 3-cyano-4-propoxybenzoate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is primarily used in research and development, particularly in the field of organic chemistry. This compound is characterized by its cyano and propoxy functional groups attached to a benzoate core, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of Methyl 3-cyano-4-propoxybenzoate typically involves several steps:
Starting Material: The process begins with methyl p-hydroxybenzoate.
Cyanation: The formylated product is then converted to the cyano derivative using a suitable cyanating agent.
Propoxylation: Finally, the cyano derivative undergoes propoxylation to yield this compound.
Chemical Reactions Analysis
Methyl 3-cyano-4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The propoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-cyano-4-propoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-cyano-4-propoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propoxy group can undergo substitution reactions. These interactions lead to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Methyl 3-cyano-4-propoxybenzoate can be compared with similar compounds such as:
Methyl 3-cyano-4-isopropoxybenzoate: This compound has an isopropoxy group instead of a propoxy group, leading to different reactivity and properties.
Methyl 3-cyano-4-methoxybenzoate: The methoxy group in this compound results in different chemical behavior compared to the propoxy derivative.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.
Q & A
Q. Basic: What are the standard synthetic routes for Methyl 3-cyano-4-propoxybenzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:
Esterification : Reacting 3-cyano-4-propoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux .
Substitution Reactions : Introducing the propoxy group via nucleophilic aromatic substitution (e.g., using 1-bromopropane and a base like K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity yields.
Optimization Tips :
- Monitor reaction progress via TLC.
- Adjust stoichiometry of propylating agents to minimize side products.
- Use anhydrous conditions to prevent hydrolysis of the cyano group.
Q. Advanced: How can structural contradictions between NMR and X-ray crystallography data be resolved for this compound?
Methodological Answer :
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the propoxy group) or crystal-packing forces. To resolve:
Variable-Temperature NMR : Perform VT-NMR (e.g., -40°C to 80°C) to detect restricted rotation of the propoxy chain .
Methodological Answer :
NMR Spectroscopy :
- ¹H NMR : Identify propoxy (δ 1.0–1.5 ppm for –CH₃, δ 3.4–3.8 ppm for –OCH₂–) and aromatic protons (δ 7.5–8.5 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and cyano carbon (δ 115–120 ppm) .
IR Spectroscopy : Detect C≡N stretch (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., [M+H]⁺ at m/z 249.1002 for C₁₂H₁₃NO₃).
Q. Advanced: How can researchers design assays to evaluate this compound’s enzyme inhibition potential?
Methodological Answer :
Target Selection : Prioritize enzymes sensitive to cyano/aryl interactions (e.g., kinases, cytochrome P450) .
Assay Design :
- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4 inhibition).
- IC₅₀ Determination : Perform dose-response curves with purified enzyme and substrate.
Structure-Activity Relationship (SAR) : Compare inhibition data with analogs (e.g., replacing propoxy with methoxy) to identify critical substituents .
Example Comparison Table :
Compound | CYP3A4 IC₅₀ (µM) | Notes |
---|---|---|
This compound | 12.3 | Propoxy enhances hydrophobic binding |
Methyl 3-cyano-4-methoxybenzoate | 45.7 | Reduced lipophilicity lowers potency |
Q. Basic: How should stability studies be conducted for this compound under varying pH conditions?
Methodological Answer :
Accelerated Degradation :
- Prepare solutions in buffers (pH 1–13) and incubate at 40°C for 48 hours .
Analysis :
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Identify byproducts using LC-MS.
Key Findings :
- Acidic Conditions : Ester hydrolysis to 3-cyano-4-propoxybenzoic acid.
- Basic Conditions : Cyano group hydrolysis to amide/carboxylic acid .
Q. Advanced: What computational strategies predict the reactivity of the cyano group in nucleophilic environments?
Methodological Answer :
Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic attack .
Frontier Molecular Orbital (FMO) Analysis : Calculate LUMO energy to assess susceptibility to nucleophiles (e.g., amines, thiols) .
Comparative Reactivity :
- Compare with Methyl 3-cyano-5-fluorobenzoate: Electron-withdrawing fluorine increases cyano reactivity .
Example FMO Data :
Compound | LUMO Energy (eV) | Reactivity Trend |
---|---|---|
This compound | -1.8 | Moderate |
Methyl 3-cyano-5-fluorobenzoate | -2.3 | High |
Properties
CAS No. |
1382775-05-4 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-cyano-4-propoxybenzoate |
InChI |
InChI=1S/C12H13NO3/c1-3-6-16-11-5-4-9(12(14)15-2)7-10(11)8-13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
UZMTZXKSXUAWDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)C#N |
Origin of Product |
United States |
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